molecular formula C21H15BrN2O5S B13753404 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid CAS No. 4988-32-3

4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid

Cat. No.: B13753404
CAS No.: 4988-32-3
M. Wt: 487.3 g/mol
InChI Key: FSRHFLNKYBSXJZ-UHFFFAOYSA-N
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Description

4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is an organic compound with the molecular formula C21H15BrN2O5S. This compound is known for its unique structure, which includes an anthraquinone core substituted with amino, bromo, and sulfonic acid groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid typically involves multiple steps. One common method starts with the bromination of anthraquinone to introduce the bromo group. This is followed by nitration and reduction to form the amino group. The final step involves sulfonation to introduce the sulfonic acid group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthraquinones .

Scientific Research Applications

4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction is often mediated by the amino and sulfonic acid groups, which can form hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the toluene-3-sulphonic acid group in 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from similar compounds .

Properties

CAS No.

4988-32-3

Molecular Formula

C21H15BrN2O5S

Molecular Weight

487.3 g/mol

IUPAC Name

2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H15BrN2O5S/c1-10-6-7-16(30(27,28)29)14(8-10)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26/h2-9,24H,23H2,1H3,(H,27,28,29)

InChI Key

FSRHFLNKYBSXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br

Origin of Product

United States

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